![molecular formula C15H16O4 B1196310 14-Deoxylactucin CAS No. 74635-52-2](/img/structure/B1196310.png)
14-Deoxylactucin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Deoxylactucin is a natural product found in Achillea collina, Artemisia ludoviciana, and other organisms with data available.
Scientific Research Applications
Research Applications in Biological Systems
Fetal Biological Clock Coordination
Research has shown that deoxyglucose labeled with carbon-14 can be used to study the fetal development of circadian clocks. In a study by Reppert and Schwartz (1983), it was demonstrated that the maternal circadian system coordinates the phase of the fetal clock to environmental lighting conditions (Reppert & Schwartz, 1983).
Neurobiology and Metabolic Activity
In neurobiology, 14C-deoxyglucose has been used to study changes in metabolic activity. Kauer, Nemitz, and Sasaki (1982) employed this method to examine metabolic changes in the auditory pathway of guinea pigs under various conditions (Kauer et al., 1982).
Cerebral Metabolism Studies
Collins et al. (1986) used the quantitative 14C-deoxyglucose autoradiographic technique to investigate changes in cerebral metabolism during motor activities. This study helped in understanding the metabolic changes in different brain regions during physical movement (Collins et al., 1986).
Protein Synthesis in Nephrotic Rat Kidney
Nicholls et al. (1970) explored the incorporation of 14C-leucine and 14C-phenylalanine into protein in ribosomes of nephrotic rat kidneys, contributing to our understanding of protein synthesis in disease states (Nicholls et al., 1970).
Depressed Behavior in Rats and Metabolism
In another study, Caldecott‐Hazard, Mazziotta, and Phelps (1988) used 14C-2-Deoxyglucose to investigate changes in cerebral metabolism in rat models of depressed behavior, demonstrating the relationship between metabolic rates and behavioral states (Caldecott‐Hazard et al., 1988).
properties
CAS RN |
74635-52-2 |
---|---|
Product Name |
14-Deoxylactucin |
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(3aR,4S,9aS,9bR)-4-hydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione |
InChI |
InChI=1S/C15H16O4/c1-6-4-10(17)13-8(3)15(18)19-14(13)12-7(2)5-9(16)11(6)12/h5,10,12-14,17H,3-4H2,1-2H3/t10-,12-,13+,14+/m0/s1 |
InChI Key |
LLUKLZVIROBDGI-SCUASFONSA-N |
Isomeric SMILES |
CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)O)C(=C)C(=O)O3)C(=CC2=O)C |
SMILES |
CC1=C2C(C3C(C(C1)O)C(=C)C(=O)O3)C(=CC2=O)C |
Canonical SMILES |
CC1=C2C(C3C(C(C1)O)C(=C)C(=O)O3)C(=CC2=O)C |
Other CAS RN |
74635-52-2 |
synonyms |
11,13-dehydrodesacetyl-matricarin 11,13-dehydrodesacetylmatricarin 14-deoxy-lactucin 14-deoxylactucin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.